N-(1-Hydroxy-1-phenylpropan-2-YL)dodecanamide

Description

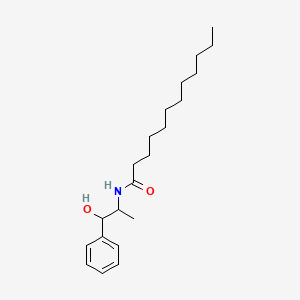

N-(1-Hydroxy-1-phenylpropan-2-YL)dodecanamide is a synthetic organic compound characterized by a dodecanamide (12-carbon chain) backbone substituted with a hydroxy-phenylpropan-2-yl group.

Properties

CAS No. |

919770-82-4 |

|---|---|

Molecular Formula |

C21H35NO2 |

Molecular Weight |

333.5 g/mol |

IUPAC Name |

N-(1-hydroxy-1-phenylpropan-2-yl)dodecanamide |

InChI |

InChI=1S/C21H35NO2/c1-3-4-5-6-7-8-9-10-14-17-20(23)22-18(2)21(24)19-15-12-11-13-16-19/h11-13,15-16,18,21,24H,3-10,14,17H2,1-2H3,(H,22,23) |

InChI Key |

FFDGVCBKSOZLSV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Hydroxy-1-phenylpropan-2-YL)dodecanamide typically involves the reaction of 1-phenyl-2-propanol with dodecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

Starting Materials: 1-phenyl-2-propanol and dodecanoyl chloride.

Reagents: Pyridine as a base.

Conditions: The reaction is typically carried out at room temperature with continuous stirring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-Hydroxy-1-phenylpropan-2-YL)dodecanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products Formed

Oxidation: Formation of N-(1-oxo-1-phenylpropan-2-YL)dodecanamide.

Reduction: Formation of N-(1-amino-1-phenylpropan-2-YL)dodecanamide.

Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(1-Hydroxy-1-phenylpropan-2-YL)dodecanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Hydroxy-1-phenylpropan-2-YL)dodecanamide involves its interaction with specific molecular targets and pathways. The hydroxy group and phenyl ring play crucial roles in its binding to target proteins, influencing their activity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares N-(1-Hydroxy-1-phenylpropan-2-YL)dodecanamide with similar compounds based on functional groups, chain length, and reported applications.

Functional Group and Structural Comparisons

Table 1: Structural and Functional Comparisons

Key Observations:

- Hydroxy-Phenyl Substitution : The hydroxy-phenyl group in the target compound distinguishes it from simpler dodecanamides like N-(hept-2-yl)dodecanamide. This substitution may enhance aromatic interactions in biological systems or improve surfactant properties compared to purely aliphatic analogs .

- Chain Length : The dodecanamide (C12) chain contrasts with shorter (e.g., C8 in quorum-sensing molecules) or longer (e.g., hexadecanamide in ) chains, affecting solubility and lipid membrane interactions .

- Functional Modifications : Lactam or carboxyethyl groups (as in and ) introduce polarity or hydrogen-bonding capacity, which are absent in the target compound. This suggests differences in bioactivity or compatibility with aqueous systems.

Physicochemical Properties

Table 2: Calculated and Experimental Properties of Analogs

Key Insights:

- The hydroxy-phenyl group likely reduces volatility compared to purely aliphatic dodecanamides (e.g., N-(hept-2-yl)dodecanamide) but increases solubility in polar solvents relative to unsubstituted analogs.

- Ionic derivatives like Lauroamphodipropionic Acid exhibit higher solubility due to carboxylate groups, whereas the target compound’s non-ionic structure may limit water compatibility .

Biological Activity

N-(1-Hydroxy-1-phenylpropan-2-YL)dodecanamide, also known by its chemical identifier CAS No. 919770-82-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables to provide a comprehensive understanding of this compound.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C23H40N2O2 |

| Molecular Weight | 384.58 g/mol |

| IUPAC Name | This compound |

| CAS Number | 919770-82-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in lipid metabolism and cellular signaling pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit enzymes such as acid ceramidase (AC), which plays a crucial role in sphingolipid metabolism. For example, benzoxazolone carboxamides have been shown to covalently inhibit AC, leading to alterations in ceramide levels within cells . This suggests that this compound may have similar inhibitory effects.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and its derivatives:

Case Study: Inhibition of Acid Ceramidase

In a study examining the effects of various carboxamide derivatives on AC activity, it was found that modifications to the side chain significantly influenced inhibitory potency. The compound was tested in vivo, demonstrating effective inhibition of AC in lung tissue and cerebral cortex, which correlated with increased levels of ceramides .

Thermal Profiling

A recent thermal proteome profiling study identified off-target effects in related compounds, highlighting the importance of structural moieties like the N-hydroxycinnamide group for enzyme inhibition . Such findings may suggest avenues for further exploration regarding the specificity and efficacy of this compound.

Pharmacological Implications

The potential pharmacological applications of this compound are significant, particularly in treating conditions related to lipid metabolism disorders. The compound's ability to modulate enzyme activity could position it as a candidate for therapeutic interventions in diseases characterized by dysregulated sphingolipid metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.